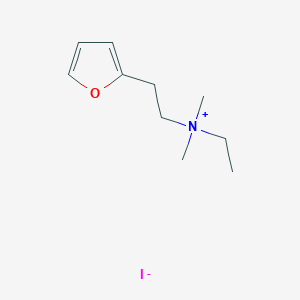
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide is a quaternary ammonium compound with the molecular formula C10H18NOI. It is characterized by the presence of a furan ring, an ethyl group, and a dimethylethyl group attached to the nitrogen atom, with iodide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of (2-(2-furyl)ethyl)dimethylethylamine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate substitution) and sodium hydroxide (for iodide to hydroxide substitution).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include ammonium, (2-(2-furyl)ethyl)dimethylethyl-, chloride or hydroxide.
Oxidation Reactions: Products include furan derivatives such as 2-furancarboxylic acid.
Reduction Reactions: Products include (2-(2-furyl)ethyl)dimethylethylamine.
Scientific Research Applications
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (2-(2-furyl)ethyl)dimethyl-, chloride
- Ammonium, (2-(2-furyl)ethyl)dimethyl-, bromide
- Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, hydroxide
Uniqueness
Ammonium, (2-(2-furyl)ethyl)dimethylethyl-, iodide is unique due to the presence of the iodide ion, which imparts specific chemical properties such as higher reactivity in substitution reactions. Additionally, the furan ring provides aromatic stability and potential for further functionalization, making it a versatile compound in various applications.
Properties
CAS No. |
38914-86-2 |
|---|---|
Molecular Formula |
C10H18INO |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
ethyl-[2-(furan-2-yl)ethyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-4-11(2,3)8-7-10-6-5-9-12-10;/h5-6,9H,4,7-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OXXIIHXAKXTRBB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CCC1=CC=CO1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



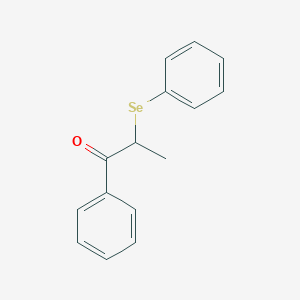
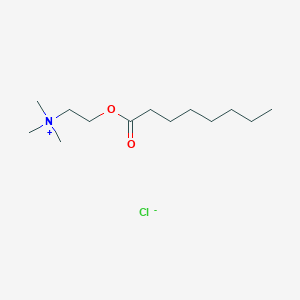
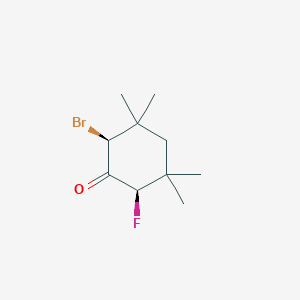
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)

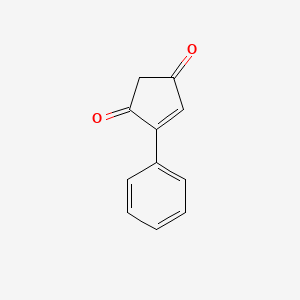
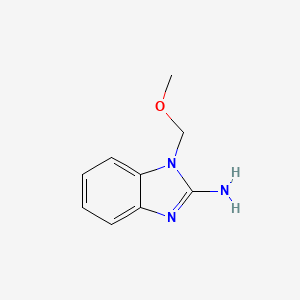
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

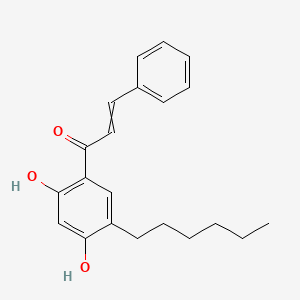

![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
